1-phenoxy-3-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]propan-2-ol

Lipophilicity Drug-likeness Membrane permeability

1-Phenoxy-3-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]propan-2-ol (CAS 1019140-04-5) is a synthetic benzimidazole derivative of molecular formula C₂₃H₂₂N₂O₃ and molecular weight 374.44 g/mol, supplied as a racemic mixture. The compound belongs to the phenoxyalkylbenzimidazole (PAB) class, which has demonstrated submicromolar antitubercular activity in published screening campaigns.

Molecular Formula C23H22N2O3
Molecular Weight 374.44
CAS No. 1019140-04-5
Cat. No. B2457068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenoxy-3-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]propan-2-ol
CAS1019140-04-5
Molecular FormulaC23H22N2O3
Molecular Weight374.44
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC(COC4=CC=CC=C4)O
InChIInChI=1S/C23H22N2O3/c26-18(16-27-19-9-3-1-4-10-19)15-25-22-14-8-7-13-21(22)24-23(25)17-28-20-11-5-2-6-12-20/h1-14,18,26H,15-17H2
InChIKeyOLJPDTRCIVWVPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Phenoxy-3-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]propan-2-ol (CAS 1019140-04-5): Core Structural and Physicochemical Profile for Procurement Evaluation


1-Phenoxy-3-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]propan-2-ol (CAS 1019140-04-5) is a synthetic benzimidazole derivative of molecular formula C₂₃H₂₂N₂O₃ and molecular weight 374.44 g/mol, supplied as a racemic mixture . The compound belongs to the phenoxyalkylbenzimidazole (PAB) class, which has demonstrated submicromolar antitubercular activity in published screening campaigns [1]. Its structural architecture features a 2-phenoxymethyl-substituted benzimidazole core linked via a propan-2-ol spacer to a terminal phenoxy group, yielding a high logP of 4.68, a logD of 4.68 (at physiological pH), and a topological polar surface area of 42.49 Ų . This physicochemical profile places the compound in a lipophilic, moderately hydrogen-bond-capable region of drug-like chemical space distinct from simpler 2-phenoxymethyl benzimidazole congeners.

Why In-Class Benzimidazole Analogs Cannot Simply Replace 1-Phenoxy-3-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]propan-2-ol in Screening or SAR Campaigns


Although the benzimidazole scaffold is widely represented in screening libraries, the specific combination of a 2-phenoxymethyl substituent on the benzimidazole ring and a 1-phenoxy-3-(benzimidazol-1-yl)propan-2-ol linker architecture is structurally rare among commercially available analogs . This dual phenoxy arrangement—one ether-linked to the benzimidazole 2-position, the other appended via a hydroxypropylene tether to the N1 position—creates a pharmacophore topology that cannot be recapitulated by simpler 2-(phenoxymethyl)-1H-benzimidazole (CAS 6637-29-2) or by N1-unsubstituted congeners [1]. Critically, the N1-propanol-phenoxy extension increases the hydrogen bond acceptor count from 2 to 4 and the rotatable bond count from 3 to 9 relative to the unelaborated core, fundamentally altering both molecular recognition capacity and conformational sampling behavior [1]. Generic substitution with a simpler benzimidazole therefore risks loss of the specific protein-ligand interaction geometry and physicochemical profile that underpin the compound's differential screening performance within the PAB class.

Quantitative Differential Evidence for 1-Phenoxy-3-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]propan-2-ol (CAS 1019140-04-5) vs. Closest Analogs


Lipophilicity Differential (logP/logD) vs. 2-(Phenoxymethyl)-1H-benzimidazole (CAS 6637-29-2)

The target compound exhibits a calculated logP of 4.68 and logD of 4.68, compared to an XLogP3 of 3.3 for the simpler 2-(phenoxymethyl)-1H-benzimidazole scaffold (CAS 6637-29-2) that lacks the N1-propanol-phenoxy extension [1]. This represents a ΔlogP of +1.38 log units, corresponding to an approximately 24-fold increase in predicted octanol-water partition coefficient. The elevated lipophilicity is accompanied by an increase in topological polar surface area from 37.9 Ų to 42.49 Ų (ΔPSA = +4.59 Ų), indicating that lipophilicity gains do not come at the expense of hydrogen-bonding surface [1].

Lipophilicity Drug-likeness Membrane permeability logP logD

Hydrogen Bond Acceptor (HBA) Count and Molecular Recognition Capacity vs. Unelaborated 2-Phenoxymethyl Benzimidazole

The target compound possesses 4 hydrogen bond acceptors (HBA) and 1 hydrogen bond donor (HBD), compared to 2 HBA and 1 HBD for 2-(phenoxymethyl)-1H-benzimidazole [1]. The two additional HBA sites originate from the hydroxy group and the terminal phenoxy ether oxygen in the N1-propanol-phenoxy extension. This doubling of HBA capacity (from 2 to 4) while maintaining a single HBD expands the pharmacophoric interaction surface available for protein-ligand hydrogen bonding without introducing additional polarity that would compromise membrane permeability .

Hydrogen bonding Pharmacophore Target engagement HBA count SAR

Class-Level Antitubercular Activity: Phenoxyalkylbenzimidazole (PAB) Scaffold Validation and Target Compound Positioning

The phenoxyalkylbenzimidazole (PAB) class, to which the target compound belongs, has been systematically validated for antitubercular activity. The most potent PAB analog in the published series achieved a minimum inhibitory concentration (MIC) of 52 nM against Mycobacterium tuberculosis H37Rv with a selectivity index of 523 (eukaryotic cytotoxicity counter-screen), and the molecular target was subsequently identified as QcrB, a component of the cytochrome bc₁ oxidase of the mycobacterial electron transport chain [1][2]. The target compound contains the core phenoxymethyl-benzimidazole substructure and the N1-alkyl linker characteristic of active PABs, though its specific MIC value has not been reported in the public domain. Compounds in this series exhibited bacteriostatic activity against aerobically replicating M. tuberculosis but were bactericidal against non-replicating bacteria, a therapeutically relevant phenotype for latent tuberculosis [1].

Antitubercular Mycobacterium tuberculosis Phenotypic screening QcrB MIC

CYP Enzyme Interaction Potential vs. 2-Arylalkyl Benzimidazole Congeners

A series of 2-arylalkyl- and 2-(4'-alkyl)phenoxymethylbenzimidazoles was evaluated as inhibitors of mixed-function oxidase activity in phenobarbitone- and β-naphthoflavone-induced rat liver microsomes [1]. Higher homologues of the 2-arylalkyl series were more potent inhibitors against all mono-oxygenase activities except aniline p-hydroxylation. Critically, smaller 2-substituents were associated with relatively low-affinity reverse type I spectral binding, whereas larger substituents—such as the 2-phenoxymethyl group present in the target compound—were associated with type I binding of high affinity [1]. The target compound's extended N1-propanol-phenoxy substituent further increases molecular bulk beyond the compounds tested in this study, predicting a type I CYP binding affinity at least comparable to, and potentially higher than, the most potent 2-phenoxymethyl congeners reported.

CYP450 inhibition Microsomal oxidation Type I binding Drug metabolism Hepatic clearance

Molecular Flexibility (Rotatable Bond Count) and Conformational Sampling vs. Simpler 2-Phenoxymethyl Benzimidazole

The target compound contains 9 rotatable bonds compared to only 3 rotatable bonds in 2-(phenoxymethyl)-1H-benzimidazole, a Δ of +6 rotatable bonds [1]. This six-fold increase in conformational degrees of freedom arises from the N1-propanol linker (3 bonds) and the terminal phenoxy group (2 bonds), fundamentally differentiating the compound's conformational sampling behavior from that of the simpler core scaffold. In the context of the published PAB structure-activity relationship, flexibility at the N1-alkyl linker position was systematically explored and found to modulate both antitubercular potency and metabolic stability [2].

Conformational flexibility Rotatable bonds Entropic penalty Binding free energy Scaffold diversity

Aqueous Solubility (logSw) as a Procurement-Relevant Developability Metric

The target compound has a calculated logSw of -4.5452, corresponding to a predicted aqueous solubility of approximately 0.011 mg/mL (28.5 μM) . This places the compound near the lower boundary of acceptable solubility for in vitro screening applications. For comparison, many structurally simpler 2-substituted benzimidazoles lacking the extended N1-propanol-phenoxy group have predicted logSw values in the -3.0 to -3.5 range, reflecting approximately 10-fold higher solubility [1]. The additional hydrophobicity contributed by the dual phenoxy architecture is thus quantifiable and should inform solvent selection (DMSO stock concentration planning) and assay design (final DMSO concentration ≤0.1%) during procurement.

Aqueous solubility logSw Developability Formulation Biopharmaceutics

Evidence-Backed Application Scenarios for 1-Phenoxy-3-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]propan-2-ol (CAS 1019140-04-5)


Antitubercular Phenotypic Screening and QcrB Target Engagement Studies

The compound's membership in the phenoxyalkylbenzimidazole (PAB) class, validated with nanomolar MIC values (best-in-series: 52 nM) and a defined molecular target (QcrB cytochrome bc₁ oxidase), positions it as a screening probe for antitubercular drug discovery programs [1]. Its elevated logP (4.68) and extended N1-propanol-phenoxy architecture may confer differential cell wall penetration in mycobacteria and altered QcrB binding kinetics relative to published PAB exemplars, warranting head-to-head MIC testing in M. tuberculosis H37Rv and resistant mutant strains [1][2].

CYP450 Enzyme Inhibition Mechanistic Studies (Type I Spectral Binding Probes)

The 2-phenoxymethyl substituent and large molecular footprint predict high-affinity type I binding to cytochrome P450 enzymes, based on established SAR in rat liver microsomal assays [1]. The compound can serve as a tool molecule for investigating the relationship between benzimidazole N1-substituent bulk and CYP binding affinity, spectral shift magnitude, and isoform selectivity, particularly when compared alongside the simpler 2-(phenoxymethyl)-1H-benzimidazole control lacking the propanol-phenoxy extension [2].

Lipophilicity-Driven Membrane Permeability and Intracellular Accumulation Studies

With a logP of 4.68 and logD of 4.68—representing a 24-fold increase in calculated lipophilicity over 2-(phenoxymethyl)-1H-benzimidazole (logP 3.3)—the compound is well-suited for comparative cell-based permeability and intracellular accumulation assays (e.g., Caco-2, MDCK, or PAMPA models) [1][2]. Its moderate PSA (42.49 Ų) and balanced HBA/HBD profile (4/1) further support its use as a reference compound for dissecting the contributions of lipophilicity vs. hydrogen bonding to cellular uptake in mycobacterial and mammalian cell lines.

Solubility-Limited Assay Development and Formulation Feasibility Benchmarking

The compound's calculated logSw of -4.5452 (predicted solubility ~0.011 mg/mL) makes it a practical benchmark molecule for testing precipitation-resistant assay protocols, DMSO stock concentration optimization, and the use of solubility-enhancing excipients in antitubercular screening workflows [1]. Procurement teams supporting high-throughput screening operations can use this compound as a 'worst-case solubility' reference to validate liquid-handling protocols and to establish maximum achievable screening concentrations for lipophilic PAB analogs.

Quote Request

Request a Quote for 1-phenoxy-3-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.